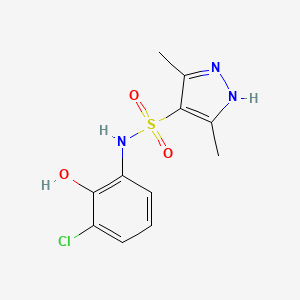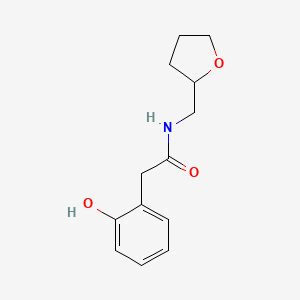
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group, a methyl group, and a methylsulfanylphenyl group
准备方法
The synthesis of 5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with 3-methylsulfanylphenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific reaction temperatures and times depending on the desired transformation .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains. It may also be explored for its potential as an enzyme inhibitor.
Medicine: Research has focused on its potential as a therapeutic agent for treating infections and other diseases. Its ability to interact with biological targets makes it a candidate for drug development.
作用机制
The mechanism of action of 5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the inhibition of microbial growth. Further studies are needed to elucidate the exact molecular pathways and targets involved .
相似化合物的比较
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound has a similar pyrazine carboxamide structure but with a bromo substituent instead of a methylsulfanyl group.
3-Aminopyrazine-2-carboxamides: These compounds have an amino group on the pyrazine ring and have been studied for their antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-7-15-12(8-14-9)13(17)16-10-4-3-5-11(6-10)18-2/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLFDNITXLCAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(oxolan-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7605344.png)

![N-butylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B7605351.png)
![(2S)-4-methyl-2-[(3-methylpyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B7605353.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)butan-1-ol](/img/structure/B7605364.png)
![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7605369.png)
![2-(4-cyanophenyl)-N-[(4-methylmorpholin-2-yl)methyl]acetamide](/img/structure/B7605380.png)

![5,6-Dimethyl-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]pyridazine-4-carbonitrile](/img/structure/B7605386.png)
![1-[(Tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7605393.png)
![3-[(4-Bromothiophen-2-yl)methylamino]butan-1-ol](/img/structure/B7605399.png)
![3-[(5-Methylthiophen-2-yl)methylamino]butan-1-ol](/img/structure/B7605407.png)

![2-N,2-N-dimethyl-4-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7605417.png)
